molecular formula C26H41NO4 B1251654 Malyngamide H

Malyngamide H

Cat. No.: B1251654
M. Wt: 431.6 g/mol
InChI Key: MNBBBIJBVPWYSD-AIIVTHQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide H is a monoterpenoid.

Scientific Research Applications

Ichthyotoxicity and New Carbon Skeleton

  • Ichthyotoxic Activity : Malyngamide H, derived from the Caribbean cyanobacterium Lyngbya majuscula, exhibits ichthyotoxicity against goldfish. This bioactivity underscores the potential use of this compound in studies related to ichthyotoxic substances (Orjala, Nagle, & Gerwick, 1995).
  • New Carbon Skeleton : The structure of this compound represents a novel carbon skeleton, which was elucidated through spectroscopic analysis. This discovery contributes to the understanding of natural product chemistry and structural diversity (Orjala, Nagle, & Gerwick, 1995).

Cytotoxicity and Biological Evaluation

  • Cytotoxic Properties : this compound and related compounds have been investigated for their cytotoxicity against cancer cell lines, such as colon cancer cells. This research highlights the potential of this compound in cancer research (Kwan et al., 2010).
  • Quorum Sensing Inhibition : this compound and its analogs have shown the ability to inhibit bacterial quorum sensing in a reporter gene assay. This property is valuable in the study of microbial communication and control (Kwan et al., 2010).

Unique Biological Activities

  • Anti-inflammatory Properties : this compound and derivatives demonstrate anti-inflammatory properties. This suggests their potential application in studying inflammatory processes and developing anti-inflammatory agents (Appleton et al., 2002).
  • Nitric Oxide Inhibiting Activity : A study on malyngamide 2, related to this compound, revealed its activity in inhibiting nitric oxide, which is significant in the context of inflammatory responses and immunomodulation (Malloy et al., 2011).

Properties

Molecular Formula

C26H41NO4

Molecular Weight

431.6 g/mol

IUPAC Name

(E,7S)-7-methoxy-N-[3-[(1R,6R)-3-methyl-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]but-3-enyl]tetradec-4-enamide

InChI

InChI=1S/C26H41NO4/c1-5-6-7-8-10-13-22(30-4)14-11-9-12-15-24(28)27-19-18-21(3)26-23(31-26)17-16-20(2)25(26)29/h9,11,16,22-23H,3,5-8,10,12-15,17-19H2,1-2,4H3,(H,27,28)/b11-9+/t22-,23+,26+/m0/s1

InChI Key

MNBBBIJBVPWYSD-AIIVTHQSSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)NCCC(=C)[C@]12[C@H](O1)CC=C(C2=O)C)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)NCCC(=C)C12C(O1)CC=C(C2=O)C)OC

Synonyms

malyngamide H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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